molecular formula C20H18ClNO4S2 B6512228 3-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946297-65-0

3-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B6512228
CAS No.: 946297-65-0
M. Wt: 435.9 g/mol
InChI Key: JLCQIUMEMXRBLW-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (molecular formula: C₂₀H₁₈ClNO₄S₂, molecular weight: 435.95 g/mol) is a benzamide derivative featuring a chloro-substituted aromatic ring, a thiophene-ethyl linkage, and a 4-methoxybenzenesulfonyl moiety. Its structural complexity arises from the integration of electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) groups, which influence its physicochemical and biological behavior.

Properties

IUPAC Name

3-chloro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S2/c1-26-16-7-9-17(10-8-16)28(24,25)19(18-6-3-11-27-18)13-22-20(23)14-4-2-5-15(21)12-14/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCQIUMEMXRBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide, a comparative analysis with structurally analogous compounds is essential. Key differences in substituents, heterocyclic systems, and functional groups are highlighted below:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties / Activities Reference ID
This compound (G509-0050) Chloro-benzamide, thiophene-ethyl, 4-methoxybenzenesulfonyl 435.95 Potential enzyme inhibition, high lipophilicity
N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide (G509-0104) Trifluoromethyl-benzamide (vs. chloro), same core 469.50 Enhanced metabolic stability due to CF₃ group
2-Chloro-N-[5-(4-Methoxybenzyl)-1,3-Thiazol-2-yl]Benzamide Thiazole ring (vs. thiophene), 4-methoxybenzyl substituent 387.87 Antiproliferative activity in cancer cell lines
4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide Thioxo-oxadiazole ring, chloro-benzamide 335.80 Antimicrobial and anti-inflammatory activity
3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)Ethyl]Benzamide Trihydroxy-benzamide, phenolic groups 301.27 Potent antioxidant activity (IC₅₀ DPPH: 22.8 µM)
3-Chloro-N-[2-(Dimethylamino)Ethyl]-2-(2-Phenylethyl)Benzamide Dimethylaminoethyl side chain, chloro-benzamide 330.85 Improved solubility via protonatable amino group

Key Findings from Comparative Analysis

In contrast, the trifluoromethyl group in G509-0104 increases metabolic stability and lipophilicity, which may prolong half-life . Hydroxyl groups in 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide significantly boost antioxidant activity compared to the chloro and methoxy groups in the target compound, as seen in DPPH radical scavenging assays (IC₅₀: 22.8 µM vs.

Heterocyclic System Variations

  • Replacement of thiophene with thiazole (e.g., 2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide) introduces a nitrogen atom, altering hydrogen-bonding capacity and aromatic stacking interactions. This modification correlates with antiproliferative effects in cancer models .
  • The thioxo-oxadiazole ring in 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide enhances antimicrobial activity, likely due to sulfur’s electronegativity and conformational rigidity .

Solubility and Pharmacokinetics The dimethylaminoethyl side chain in 3-chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide improves aqueous solubility via protonation at physiological pH, a feature absent in the target compound’s sulfonamide group . The 4-methoxybenzenesulfonyl moiety in the target compound may reduce membrane permeability compared to simpler benzamides but could enhance target specificity through sulfonyl-protein interactions .

Structural Insights from Crystallography

  • SHELX software (used in crystallographic studies of related benzamides) reveals that methoxy and sulfonyl groups influence molecular packing and hydrogen-bonding networks, which may correlate with stability and crystallization behavior .

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